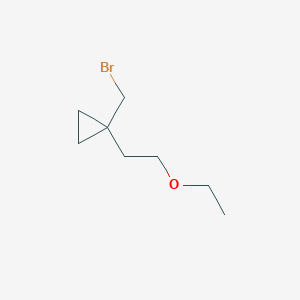

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane

説明

特性

分子式 |

C8H15BrO |

|---|---|

分子量 |

207.11 g/mol |

IUPAC名 |

1-(bromomethyl)-1-(2-ethoxyethyl)cyclopropane |

InChI |

InChI=1S/C8H15BrO/c1-2-10-6-5-8(7-9)3-4-8/h2-7H2,1H3 |

InChIキー |

VRIRLDPXTNZKAH-UHFFFAOYSA-N |

正規SMILES |

CCOCCC1(CC1)CBr |

製品の起源 |

United States |

生物活性

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane is a cyclopropane derivative that has garnered attention due to its potential biological activities. Cyclopropane compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane can be represented as follows:

- Molecular Formula : C₈H₁₅BrO

- Molecular Weight : 207.11 g/mol

The compound features a bromomethyl group attached to a cyclopropane ring, which is further substituted with an ethoxyethyl group. This unique structure may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that cyclopropane derivatives exhibit significant anticancer activity. For instance, compounds synthesized via cyclopropanation reactions have shown promising results against various cancer cell lines.

- Case Study : A derivative synthesized from cyclopropanation exhibited IC₅₀ values against HL-60 human leukemic cells of 75.3 μM, indicating moderate cytotoxicity . Further evaluation against a panel of 56 different cancer cell lines demonstrated that certain cyclopropane derivatives showed superior inhibitory effects on colon cancer and melanoma cells .

Antimicrobial Activity

Cyclopropanes are also recognized for their antimicrobial properties. The bromine atom in 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane may enhance its reactivity and interaction with microbial targets.

- Research Findings : Compounds with similar structures have been reported to possess antibacterial and antifungal activities. The presence of the bromomethyl group is believed to play a crucial role in these interactions by facilitating the formation of reactive intermediates that can disrupt microbial membranes .

The biological activity of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane can be attributed to its ability to form covalent bonds with biological macromolecules, leading to various pharmacological effects.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis, leading to cell death .

Synthesis and Derivatives

The synthesis of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane typically involves the bromination of precursors followed by cyclopropanation reactions. These synthetic routes can be optimized for yield and selectivity.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Bromination followed by cyclopropanation | Varies | Dependent on reaction conditions and catalysts used |

Future Directions

Further research is needed to explore the full range of biological activities associated with 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane. Potential studies could focus on:

- Structure-activity relationship (SAR) investigations to optimize potency.

- In vivo studies to assess therapeutic efficacy and safety.

- Exploration of combination therapies utilizing this compound alongside existing anticancer or antimicrobial agents.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane with analogous cyclopropane derivatives:

Key Observations:

- Substituent Effects :

- Polarity : The 2-ethoxyethyl group in the target compound increases polarity compared to methyl or trifluoromethyl substituents, enhancing solubility in polar solvents like DMF or acetone .

- Steric Hindrance : Bulkier substituents (e.g., trifluoromethyl, 2-ethoxyethyl) reduce reaction rates in SN2 mechanisms compared to simpler analogs like (bromomethyl)cyclopropane .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize adjacent carbocations, favoring elimination over substitution in certain conditions .

Stability and Handling

- Thermal Stability : Cyclopropanes with electron-withdrawing groups (e.g., trifluoromethyl) exhibit lower thermal stability due to ring strain amplification. In contrast, ether-containing derivatives (e.g., 2-ethoxyethyl) are more stable but sensitive to strong acids .

- Storage : Bromomethyl-substituted cyclopropanes are typically stored under inert conditions to prevent hydrolysis or oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。